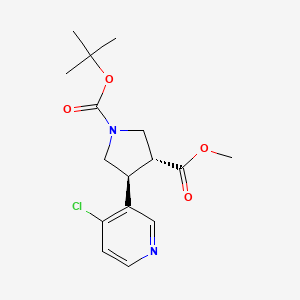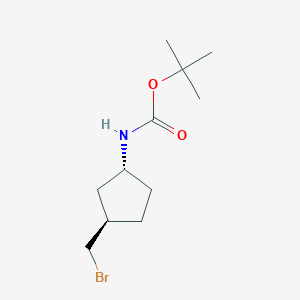
tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate is a chemical compound that features a tert-butyl group, a bromomethyl group, and a cyclopentyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate typically involves the following steps:
Formation of the cyclopentyl carbamate: This can be achieved by reacting cyclopentylamine with tert-butyl chloroformate under basic conditions.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the carbamate moiety.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are typically the substituted derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and reduction: The products depend on the specific reagents and conditions used but can include alcohols, aldehydes, or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carbamate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate
- tert-Butyl ((1R,3R)-3-(chloromethyl)cyclopentyl)carbamate
- tert-Butyl ((1R,3R)-3-(methyl)cyclopentyl)carbamate
Uniqueness
tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactivity is desired.
Propiedades
Fórmula molecular |
C11H20BrNO2 |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
Clave InChI |
VYWILIRJCAZVBU-RKDXNWHRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)CBr |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B12822101.png)
![(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B12822110.png)
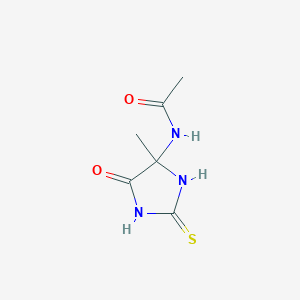
![1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12822117.png)
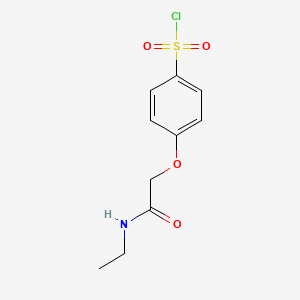
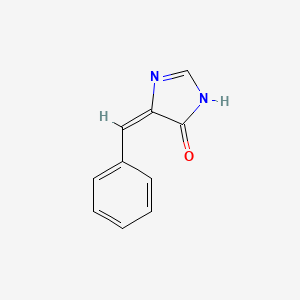
![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)

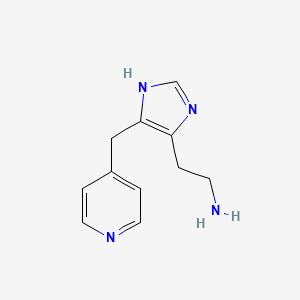
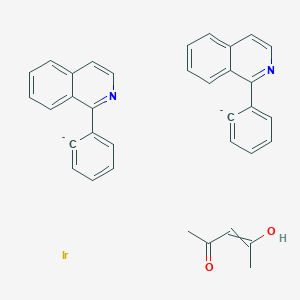
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)

